molecular formula C12H14O2 B15398304 1,4-Benzenediol, 2,3-di-2-propenyl- CAS No. 7330-76-9

1,4-Benzenediol, 2,3-di-2-propenyl-

Cat. No.: B15398304
CAS No.: 7330-76-9
M. Wt: 190.24 g/mol
InChI Key: PVIZWRAPKUMOGT-UHFFFAOYSA-N
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Description

Substituted 1,4-benzenediols are notable for applications in pharmaceuticals, polymers, and antioxidants, with substituents influencing reactivity, toxicity, and bioavailability .

Properties

CAS No.

7330-76-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,3-bis(prop-2-enyl)benzene-1,4-diol

InChI

InChI=1S/C12H14O2/c1-3-5-9-10(6-4-2)12(14)8-7-11(9)13/h3-4,7-8,13-14H,1-2,5-6H2

InChI Key

PVIZWRAPKUMOGT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1CC=C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Benzenediol

The three benzenediol isomers differ in hydroxyl group positions, leading to distinct properties:

Compound CAS RN Key Properties Hazards (Evidence Source)
1,2-Benzenediol 120-80-9 High solubility in water; used in photography and dyes. Toxic, carcinogenic, mutagenic; causes eye/skin damage .
1,3-Benzenediol 108-46-3 Moderately soluble; used in resins and adhesives. Dermal acute toxicity; hazardous upon prolonged exposure .
1,4-Benzenediol 123-31-9 Low solubility; antioxidant properties; precursor in polymer synthesis. Acute toxicity, serious eye damage, hazardous to aquatic environments .

The allyl-substituted derivative (2,3-di-2-propenyl-) likely exhibits reduced water solubility and enhanced lipophilicity compared to unsubstituted 1,4-benzenediol due to the nonpolar allyl groups .

Substituted 1,4-Benzenediol Derivatives

Alkyl/allyl substitutions alter reactivity and applications:

Compound Substituents Molecular Weight Key Features Applications/Notes
1,4-Benzenediol, 2,3-di-2-propenyl- 2,3-di-allyl ~178.23* Predicted higher lipophilicity (XLogP >3); potential polymerization monomer. Limited data; allyl groups may enhance radical scavenging or polymer compatibility.
1,4-Benzenediol, 2-methyl 2-methyl 124.14 Detected in anti-cancer extracts; moderate bioactivity . Used in herbal medicine; abundance ~5-10% in methanol extracts .
1,4-Benzenediol, 2,6-di-tert-butyl 2,6-di-tert-butyl 250.38 High stability; antioxidant (analogous to BHT) . Industrial antioxidant; lower volatility than hydroquinone.
2-Chloro-5-(hydroxymethyl)-1,4-benzenediol 2-chloro, 5-hydroxymethyl 174.58 Polar substituents; likely bioactive. Potential pharmaceutical intermediate; limited toxicity data .

*Calculated based on molecular formula C₁₂H₁₄O₂.

Toxicity and Environmental Impact

Substituents modulate hazards:

  • 1,4-Benzenediol (Hydroquinone): Acute toxicity (oral LD₅₀ ~320 mg/kg in rats); aquatic toxicity (LC₅₀ ~1.2 mg/L in fish) .
  • Halogenated Derivatives : Chloro-substituted analogs (e.g., 2-chloro-5-(hydroxymethyl)-) may exhibit higher persistence in the environment .

Research Findings and Data Gaps

  • Anti-Cancer Activity : Methyl and dimethyl derivatives of 1,4-benzenediol are identified in anti-cancer extracts, but the 2,3-di-2-propenyl- variant’s bioactivity remains unexplored .
  • Polymer Synthesis : Allyl groups in 2,3-di-2-propenyl- could enable crosslinking in polymers, similar to 1,4-benzenedicarboxylic acid derivatives .
  • Analytical Challenges: Limited commercial availability (cf. ) and absence of spectral data in the evidence necessitate further characterization.

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